

Application Notes and Protocols for MLS000545091 in Ferroptosis Research

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Compound of Interest

Compound Name: MLS000545091

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Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides to lethal levels. This process has been implicated in a variety of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. A key enzymatic family involved in the generation of lipid peroxides is the lipoxygenases (LOXs). **MLS000545091** has been identified as a potent and selective inhibitor of human 15-lipoxygenase-2 (h15-LOX-2 or ALOX15B), making it a valuable chemical probe to investigate the role of this specific enzyme in the ferroptotic signaling cascade.^{[1][2]}

This document provides detailed application notes and experimental protocols for the use of **MLS000545091** in studying the role of 15-LOX-2 in ferroptosis.

The Role of 15-Lipoxygenase-2 (ALOX15B) in Ferroptosis

Lipoxygenases are non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids (PUFAs), leading to the formation of lipid hydroperoxides. Several members of the LOX family, including 15-LOX-2, have been shown to be involved in the execution of ferroptosis.^{[3][4]} The accumulation of lipid hydroperoxides, particularly on

phosphatidylethanolamines (PEs), is a critical event that disrupts membrane integrity and leads to cell death.

Recent studies have highlighted the pro-ferroptotic role of 15-LOX-2. For instance, in bladder cancer cells, the tumor suppressor p53 has been shown to activate the lipoxygenase activity of ALOX15B, contributing to the induction of ferroptosis.^[5] Furthermore, the inhibition of 15-LOX has been demonstrated to confer neuroprotection against ferroptosis in models of Parkinson's disease. These findings suggest that 15-LOX-2 can act as a key driver of lipid peroxidation in certain cellular contexts, thereby sensitizing cells to ferroptotic stimuli. Therefore, selective inhibitors like **MLS000545091** are crucial tools to dissect the specific contribution of 15-LOX-2 to ferroptosis in various disease models.

MLS000545091: A Selective 15-LOX-2 Inhibitor

MLS000545091 is a small molecule inhibitor of human 15-lipoxygenase-2. Its key properties are summarized in the table below.

Property	Value	Reference
Target	Human 15-lipoxygenase-2 (h15-LOX-2, ALOX15B)	[1] [2]
IC50	2.6 μ M	[1] [2]
Molecular Formula	C ₁₄ H ₁₅ ClN ₂ O	[1]
Molecular Weight	262.73 g/mol	[1]
Solubility	Soluble in DMSO	[1]

Experimental Protocols

Here, we provide detailed protocols for utilizing **MLS000545091** to investigate the role of 15-LOX-2 in ferroptosis.

Cell Viability Assay to Assess Protection from Ferroptosis

This protocol determines the ability of **MLS000545091** to protect cells from ferroptosis induced by common inducers like Erastin or RSL3.

Materials:

- Cells of interest (e.g., HT-1080 fibrosarcoma, neuronal cells)
- Complete cell culture medium
- **MLS000545091** (stock solution in DMSO)
- Ferroptosis inducer (e.g., Erastin or RSL3)
- Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
- 96-well plates
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
- Allow cells to adhere overnight.
- Prepare serial dilutions of **MLS000545091** in complete culture medium. A typical concentration range to test would be from 0.1 μ M to 50 μ M. Include a vehicle control (DMSO).
- Pre-treat the cells with the different concentrations of **MLS000545091** for 1-2 hours.
- Add the ferroptosis inducer (e.g., Erastin at 1-10 μ M or RSL3 at 0.1-1 μ M) to the wells, except for the untreated control wells.
- Incubate the plate for a predetermined time (e.g., 24-48 hours), based on the known kinetics of ferroptosis in your cell line.

- Measure cell viability using your chosen reagent according to the manufacturer's instructions.
- Normalize the data to the untreated control and plot the results as percent viability versus **MLS000545091** concentration.

Lipid Peroxidation Assay

This protocol measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, and assesses the inhibitory effect of **MLS000545091**.

Materials:

- Cells of interest
- Complete cell culture medium
- **MLS000545091**
- Ferroptosis inducer (e.g., Erastin or RSL3)
- Lipid peroxidation sensor (e.g., C11-BODIPY™ 581/591)
- Flow cytometer or fluorescence microscope
- 6-well or 12-well plates

Procedure:

- Seed cells in appropriate plates and allow them to adhere.
- Pre-treat cells with **MLS000545091** (at a concentration determined from the viability assay, e.g., 5-10 μ M) for 1-2 hours. Include a vehicle control.
- Induce ferroptosis with Erastin or RSL3 for a shorter duration than the viability assay (e.g., 6-8 hours), as lipid peroxidation is an earlier event.
- During the last 30-60 minutes of the incubation, load the cells with the C11-BODIPY™ 581/591 probe according to the manufacturer's protocol.

- Harvest the cells (for flow cytometry) or wash the cells (for microscopy).
- Analyze the fluorescence of the probe. A shift in the emission spectrum from red to green indicates lipid peroxidation.
- Quantify the percentage of cells with high green fluorescence or the mean fluorescence intensity of the green channel.

15-LOX-2 Activity Assay

This protocol directly measures the enzymatic activity of 15-LOX-2 in cell lysates and the inhibitory effect of **MLS000545091**.

Materials:

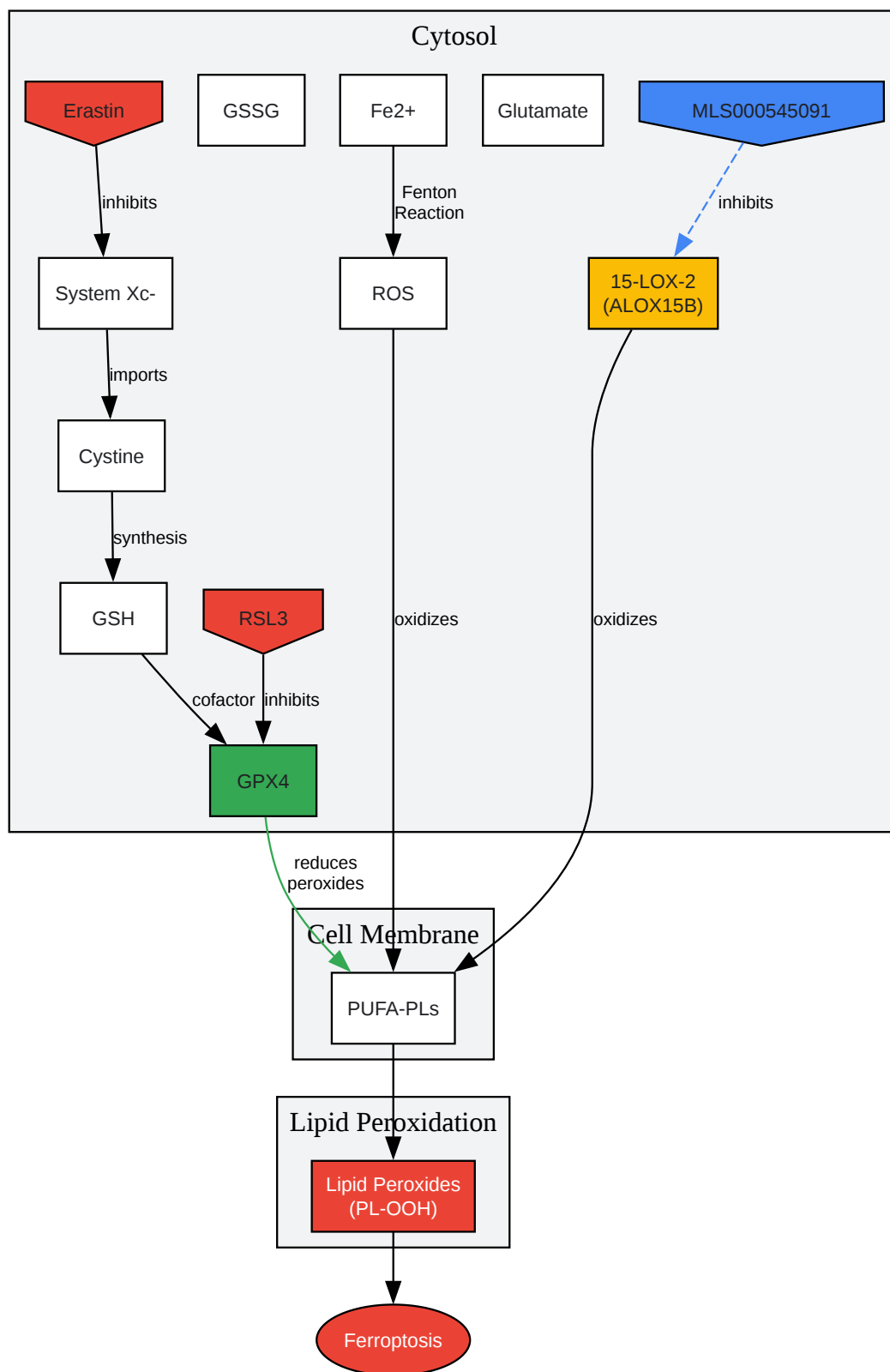
- Cells or tissues expressing 15-LOX-2
- Lysis buffer (e.g., Tris-HCl buffer with protease inhibitors)
- **MLS000545091**
- Arachidonic acid (substrate)
- Spectrophotometer
- Assay buffer (e.g., 25 mM Tris buffer, pH 8.0, 250 mM NaCl)[6]

Procedure:

- Prepare cell or tissue lysates.
- Determine the protein concentration of the lysates.
- In a suitable reaction vessel, combine the assay buffer, cell lysate (containing 15-LOX-2), and different concentrations of **MLS000545091**. Include a vehicle control.
- Pre-incubate for a short period.
- Initiate the reaction by adding the substrate, arachidonic acid (e.g., 25 μ M).[6]

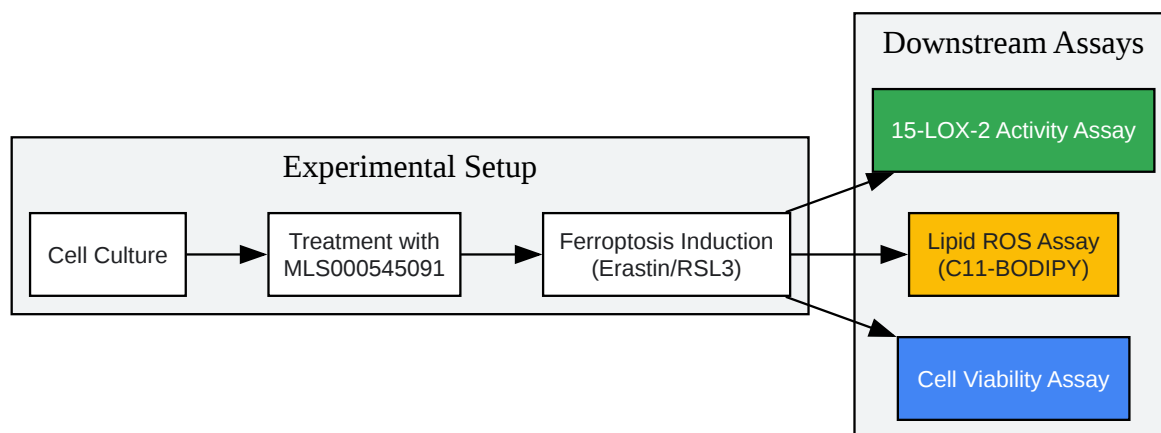
- Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.^[7]
- Calculate the initial reaction rates and determine the IC₅₀ of **MLS000545091** for 15-LOX-2 activity.

Visualizations



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Caption: Signaling pathway of ferroptosis highlighting the role of 15-LOX-2 and the inhibitory action of **MLS000545091**.



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Caption: General experimental workflow for studying the effect of **MLS000545091** on ferroptosis.

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